molecular formula C15H15N3O5S B6575829 Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- CAS No. 6597-60-0

Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]-

Cat. No.: B6575829
CAS No.: 6597-60-0
M. Wt: 349.4 g/mol
InChI Key: YXFVTZLBIHDFKW-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring, which is further connected to a nitrophenyl group through an amide linkage. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- typically involves a multi-step process:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This can be done by reacting the nitrated aromatic compound with a sulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the amide bond. This is typically achieved by reacting the sulfonylated nitro compound with an appropriate amine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[[(4-methylphenyl)sulfonyl]amino]-3-nitrophenyl]- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl group

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]-3-nitrophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-10-3-6-13(7-4-10)24(22,23)17-14-8-5-12(16-11(2)19)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVTZLBIHDFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179304
Record name N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6597-60-0
Record name N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6597-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(4-Methylphenyl)sulfonyl]amino]-3-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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